molecular formula C14H11FN2O3 B3043596 [2-(Aminomethyl)-5-nitrophenyl]-(3-fluorophenyl)methanone CAS No. 887267-37-0

[2-(Aminomethyl)-5-nitrophenyl]-(3-fluorophenyl)methanone

Cat. No.: B3043596
CAS No.: 887267-37-0
M. Wt: 274.25 g/mol
InChI Key: NFXXUHCKUWWZNX-UHFFFAOYSA-N
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Description

[2-(Aminomethyl)-5-nitrophenyl]-(3-fluorophenyl)methanone is an organic compound that features both nitro and fluorophenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Aminomethyl)-5-nitrophenyl]-(3-fluorophenyl)methanone typically involves multi-step organic reactions. One common approach is the nitration of a suitable precursor, followed by amination and subsequent coupling with a fluorophenyl derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form amines.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.

    Substitution: Sodium hydroxide or other strong bases.

Major Products:

    Reduction: Formation of [2-(Aminomethyl)-5-aminophenyl]-(3-fluorophenyl)methanone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it may be used to study the effects of nitro and fluorophenyl groups on biological systems, including enzyme interactions and cellular uptake.

Industry: Used in the production of advanced materials, including polymers and coatings, where its unique chemical properties can be leveraged.

Mechanism of Action

The mechanism by which [2-(Aminomethyl)-5-nitrophenyl]-(3-fluorophenyl)methanone exerts its effects is largely dependent on its interaction with molecular targets. The nitro group can participate in redox reactions, while the fluorophenyl group can enhance binding affinity to certain proteins or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

  • [2-(Aminomethyl)-5-nitrophenyl]-(4-fluorophenyl)methanone
  • [2-(Aminomethyl)-5-nitrophenyl]-(2-fluorophenyl)methanone
  • [2-(Aminomethyl)-5-nitrophenyl]-(3-chlorophenyl)methanone

Comparison: Compared to its analogs, [2-(Aminomethyl)-5-nitrophenyl]-(3-fluorophenyl)methanone may exhibit unique properties due to the position of the fluorine atom on the phenyl ring. This can influence its reactivity, binding affinity, and overall stability, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

[2-(aminomethyl)-5-nitrophenyl]-(3-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3/c15-11-3-1-2-9(6-11)14(18)13-7-12(17(19)20)5-4-10(13)8-16/h1-7H,8,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXXUHCKUWWZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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